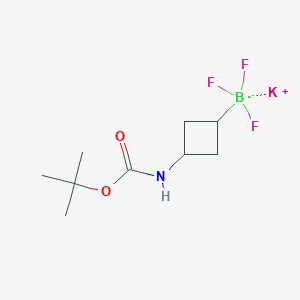

2-(Cyclobutanecarboxamido)-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pKa), reactivity, etc.Aplicaciones Científicas De Investigación

Biobased Succinonitrile Synthesis : Lammens et al. (2011) describe the synthesis of biobased succinonitrile from glutamic acid and glutamine, which are amino acids present in many plant proteins. This process involves the synthesis of the intermediate 3-cyanopropanoic amide, which can then be converted to succinonitrile, a precursor for the production of polyamides (Lammens, Le Nôtre, Franssen, Scott, & Sanders, 2011).

Peptidotriazoles Synthesis : In 2002, Tornøe, Christensen, and Meldal reported a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid-phase. This method was utilized to synthesize 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, significantly contributing to peptide chemistry (Tornøe, Christensen, & Meldal, 2002).

Neurotoxin Biosynthesis in Cyanobacteria : Nunn and Codd (2017) explored the biosynthesis of neurotoxic diaminomonocarboxylic acids in cyanobacteria, contributing to our understanding of environmental neurotoxins. This research is vital in understanding the ecological impact and potential risks associated with these neurotoxins (Nunn & Codd, 2017).

Prostate Cancer Imaging : Okudaira et al. (2011) investigated the transport mechanism and intracellular fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in human prostate cancer, contributing to the development of more effective imaging techniques for cancer diagnosis (Okudaira et al., 2011).

Enantioselective Gold-Catalyzed Reactions : Jia, Monari, Yang, and Bandini (2015) reported on the enantioselective synthesis of indoline-cyclobutanes via gold catalysis, demonstrating the versatility of cyclobutane derivatives in organic synthesis (Jia, Monari, Yang, & Bandini, 2015).

Stereoisomers Synthesis : André, Gras, Awada, Guillot, Robin, and Aitken (2013) achieved the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, which has implications in stereochemistry and drug development (André et al., 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, handling precautions, etc.

Direcciones Futuras

This could involve potential applications of the compound, areas of research that need further exploration, etc.

For a specific compound like “2-(Cyclobutanecarboxamido)-2-methylpropanoic acid”, these analyses would require specialized knowledge and resources. If you have access to a laboratory and the necessary equipment, you could potentially carry out some of these analyses yourself. Otherwise, you might need to collaborate with a research institution or a company that specializes in chemical analysis. Please note that some of these analyses, especially those involving biological activity, should only be carried out by trained professionals to ensure safety.

Propiedades

IUPAC Name |

2-(cyclobutanecarbonylamino)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,8(12)13)10-7(11)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSSMKIHNJENMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C1CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclobutanecarboxamido)-2-methylpropanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-Fluoro-6-(methanesulfonamido)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2716025.png)

![3-[(4-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2716028.png)

![Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride](/img/structure/B2716030.png)

![3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2716032.png)

![N-(2,4-difluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2716044.png)